(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde and ®-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-2-methoxybenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-2-methoxybenzaldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-fluoro-2-ethoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2694057-36-6 |
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Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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